2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C18H18BrNO4, and it has a molecular weight of 392.24 . The structure includes a bromo group (Br), an ethoxy group (C2H5O), a formyl group (CHO), and a phenoxy group (C6H5O) attached to a phenyl ring. An acetamide group (CH3CONH) is also attached to the phenyl ring .Scientific Research Applications
Pharmacological Potential
- Derivatives of 2-phenoxyacetamide, which include compounds similar to 2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide, have been synthesized and assessed for their cytotoxic, anti-inflammatory, analgesic, and antipyretic effects. These compounds were found to have comparable activities to standard drugs due to the presence of specific functional groups (Rani, Pal, Hegde, & Hashim, 2016).
Antimicrobial Activity
- Derivatives of phenoxyacetamide, including those structurally related to this compound, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have shown effectiveness in combating microbial infections (Fuloria, Fuloria, & Gupta, 2014).
Antioxidant Properties
- Bromophenol derivatives, similar in structure to this compound, have been isolated from marine algae and demonstrated potent radical scavenging activity. These compounds may have potential applications as natural antioxidants in food or pharmaceuticals (Li, Li, Gloer, & Wang, 2012).
Chemical Synthesis and Reactions
- The compound has been used in various chemical synthesis processes. For example, its synthesis involved esterification and subsequent reactions to yield different derivatives, which were then characterized by spectroscopic and structural analysis. These processes are fundamental in understanding and developing new chemical entities for various applications (Arafat et al., 2022).
Supramolecular Assembly
- Certain halogenated N,2-diarylacetamides, structurally similar to this compound, have been studied for their molecular conformations and supramolecular assembly. These studies provide insights into the molecular interactions and potential applications in materials science (Nayak et al., 2014).
Properties
IUPAC Name |
2-(2-bromo-6-ethoxy-4-formylphenoxy)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-5-12(2)7-14/h4-10H,3,11H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUIHGCCKFUDJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC(=O)NC2=CC=CC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.